molecular formula C10H10N2O B105759 Indole-3-acetamide CAS No. 879-37-8

Indole-3-acetamide

Cat. No.: B105759
CAS No.: 879-37-8
M. Wt: 174.20 g/mol
InChI Key: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
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Description

Indole-3-acetamide is an organic compound that serves as an intermediate in the biosynthesis of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound plays a crucial role in plant growth and development by acting as a precursor to indole-3-acetic acid.

Mechanism of Action

Target of Action

Indole-3-acetamide (IAM) primarily targets plant cells and microorganisms . In plants, IAM is converted into the major plant auxin indole-3-acetic acid (IAA) by the enzyme AMI1 . IAA is a crucial plant hormone that regulates almost all aspects of plant growth and development . In microorganisms, IAM plays a significant role in growth, development, and even plant interaction .

Mode of Action

IAM interacts with its targets by being converted into IAA. This conversion is catalyzed by the enzyme AMI1 . IAA then binds to hormone receptors in plant cells to form complexes that recognize hormone signals . This triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes . In microorganisms, IAA can act as a signaling molecule, having a direct effect on microbial physiology .

Biochemical Pathways

IAM is involved in the this compound pathway, one of the main biosynthesis pathways of IAA . In this two-step pathway, tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase (IaaM). In the second step, IAM is converted to IAA by an IAM hydrolase (IaaH) . This pathway is part of a network of IAA biosynthesis, interacting with other pathways through common key genes .

Pharmacokinetics

It is known that iam is converted into iaa in both plants and microorganisms . This conversion is crucial for IAM’s bioavailability and its ability to exert its effects.

Result of Action

The conversion of IAM to IAA results in various molecular and cellular effects. In plants, IAA regulates cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA can promote growth and development and influence interactions with plants .

Action Environment

The action of IAM can be influenced by environmental factors. For instance, the conversion of IAM to IAA can be affected by the presence of other microorganisms . Additionally, the effects of IAM and its derivative IAA on plant growth and development can be influenced by various biotic and abiotic factors .

Biochemical Analysis

Biochemical Properties

IAM is converted into IAA by the enzyme tryptophan-2-monooxygenase (IaaM), encoded by the iaaM gene . This conversion is part of the indole-3-acetamide pathway, one of the five pathways of IAA biosynthesis in microorganisms . IAM interacts with key enzymes and proteins in these pathways, influencing their activity and the overall production of IAA .

Cellular Effects

IAM plays a crucial role in cellular processes, particularly in growth and development. As a precursor to IAA, it indirectly influences cell division, elongation, fruit development, and senescence . IAM’s influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism, all of which are impacted by the levels of IAA in the cell .

Molecular Mechanism

IAM exerts its effects at the molecular level primarily through its conversion to IAA. The enzyme tryptophan-2-monooxygenase catalyzes this conversion, and the resulting IAA then binds to various biomolecules, influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of IAM can change over time in laboratory settings. While specific data on IAM’s stability and degradation are limited, it’s known that the conversion of IAM to IAA is a critical step in IAA biosynthesis . Any changes in IAM levels over time would therefore have a direct impact on IAA production and, consequently, on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of IAM in animal models are limited, research on IAA (the product of IAM conversion) suggests that different dosages can have varying effects High doses of IAA, for example, have been associated with adverse effects

Metabolic Pathways

IAM is involved in the this compound pathway, one of the primary pathways for IAA biosynthesis . This pathway involves several enzymes and cofactors, and IAM’s role as an intermediate means it can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

Given IAM’s role in IAA biosynthesis, it’s likely that its distribution is closely linked to the locations of the enzymes and proteins involved in this pathway .

Subcellular Localization

Research suggests that IAM is primarily located in the cytoplasm . This localization may be related to the locations of the enzymes involved in its conversion to IAA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-acetamide can be synthesized through several methods. One common approach involves the reaction of indole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation. Certain bacteria, such as Paenibacillus polymyxa, can produce this compound through the indole-3-pyruvic acid pathway. This method is advantageous due to its cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Indole-3-acetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to indole-3-acetic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield indole-3-ethanol.

    Substitution: The amide group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Indole-3-acetic acid.

    Reduction: Indole-3-ethanol.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Indole-3-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: this compound is studied for its role in plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: this compound is used in the production of plant growth regulators and other agricultural chemicals.

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • Indole-3-pyruvic acid
  • Indole-3-acetonitrile
  • Indole-3-ethanol

Properties

IUPAC Name

2-(1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAMBXDOGPRZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236686
Record name Indoleacetamide
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-acetamide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

879-37-8
Record name Indole-3-acetamide
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Record name Indoleacetamide
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Record name Indoleacetamide
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Record name indole-3-acetamide
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Record name Indoleacetamide
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Record name 1H-indole-3-acetamide
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Record name 3-INDOLEACETAMIDE
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Record name Indole-3-acetamide
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Melting Point

150 - 151 °C
Record name Indole-3-acetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029739
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The suspension of the bacterial cells (corresponding t 25 to 5.92 mg of the dry cells) obtained in Example 8 was added to 4 ml of the reaction solution containing 10 mM of a potassium phosphate buffer (pH 8.0) and 4 M of 3-indoleacetonitrile, and the reaction was conducted at 25° C. After 24 hours from the initiation of the reaction, 4 M (697 g/lit.) of 3-indoleacetamide was produced with a 100% conversion.
[Compound]
Name
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Quantity
4 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide. Oxalyl chloride (0.87 mL, 10 mmol) was added to 2.6 g (9.8 mmol) of 2-ethyl-4-methoxy-1-(phenylmethyl)-1H-indole in 25 mL of methylene chloride, the mixture stirred for 3 hours and concentrated at reduced pressure. The residue was redissolved in 25 mL of methylene chloride, anhydrous ammonia bubbled in for 0.25 hours and the mixture concentrated. The residue was stirred with ethyl acetate/water and the insoluble material filtered. The ethyl acetate from the filtrate was washed with brine, dried (MgSO4) and concentrated. The residue was washed with ether and combined with the filtered material above to give 1.19 g (36% yield) of 2-ethyl-4-methoxy-alpha-oxo-1-phenylmethyl)-1H-indole-3-acetamide, mp, 193°-199° C.
Name
2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide
Quantity
0 (± 1) mol
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Reaction Step One
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0.87 mL
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2.6 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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